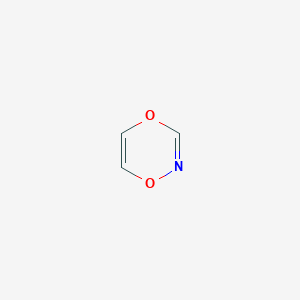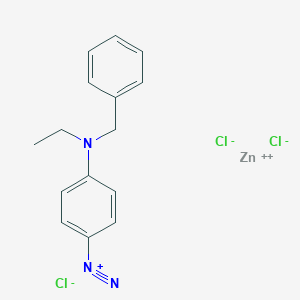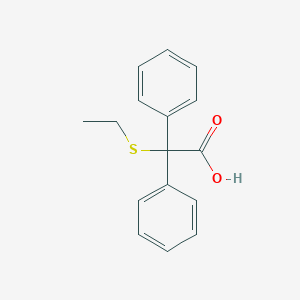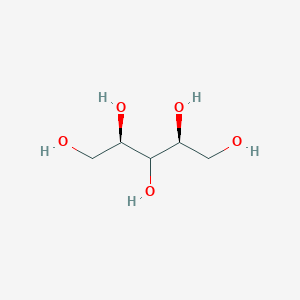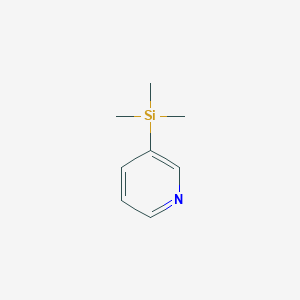
3-(Trimethylsilyl)pyridin
Übersicht
Beschreibung
3-(Trimethylsilyl)pyridine is a chemical compound that is part of a broader class of silylated pyridines. These compounds are characterized by the presence of a trimethylsilyl group attached to the nitrogen-containing aromatic ring of pyridine. This modification often imparts unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis and materials science.
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)pyridine and related compounds can be achieved through various methods. For instance, the reductive disilylation of pyridine derivatives can afford 1,4-disilyl-1,4-dihydropyridines, which upon further reactions can lead to silylated pyridines . Additionally, the use of (trimethylsilylmethyl)amines in combination with formaldehyde and an alcohol can lead to the formation of pyrrolidine derivatives, which are structurally related to the silylpyridines . These methods highlight the versatility and the synthetic utility of trimethylsilyl groups in constructing complex nitrogen-containing structures.
Molecular Structure Analysis
The molecular structure of silylated pyridines can be quite complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, (6-trimethylsilylpyridine-2-selenolato)silver(I), has been determined, revealing a distorted octahedral geometry around the silver atoms . Such detailed structural information is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Silylated pyridines undergo a variety of chemical reactions. For instance, 2-trimethylsilylpyridine reacts with water and alcohols to yield pyridine and trimethylsilanol or alkoxytrimethylsilane . The solvolysis of these compounds is influenced by the solvent and the position of the silyl group on the pyridine ring. Furthermore, the reaction of 2-(trimethylsilyl)pyridine with palladium(II) acetate leads to the formation of cyclopalladated complexes, which exhibit dynamic behavior in their nuclear magnetic resonance (NMR) spectra . These reactions demonstrate the reactivity of the silicon atom in the trimethylsilyl group when attached to a pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Trimethylsilyl)pyridine are influenced by the trimethylsilyl group. The presence of this group can affect the compound's solubility, boiling point, and stability. For example, the solvolysis of 2-trimethylsilylpyridine by alcohols and water is indicative of its reactivity and the influence of the silyl group on the rate of reaction . The steric and electronic effects of the trimethylsilyl group also play a role in the stability and reactivity of the resulting complexes and reaction intermediates .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-(Trimethylsilyl)pyridin: ist ein vielseitiges Reagenz in der organischen Synthese, insbesondere beim Aufbau komplexer Pyridinderivate. Es dient als Silylierungsmittel, das die Trimethylsilyl-(TMS)-Gruppe in organische Moleküle einführen kann, die dann als Zwischenprodukte für weitere chemische Umwandlungen verwendet werden können .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound zur Synthese von Pyrimidinderivaten verwendet, die Kernstrukturen in vielen Medikamenten sind. Diese Derivate zeigen eine breite Palette biologischer Aktivitäten, darunter entzündungshemmende, antimikrobielle und antitumorale Eigenschaften .
Safety and Hazards
Wirkmechanismus
Target of Action
3-(Trimethylsilyl)pyridine is a pyridine derivative
Mode of Action
The trimethylsilyl group in organic chemistry consists of three methyl groups bonded to a silicon atom , which can interact with its targets and induce changes. More research is needed to elucidate the specific interactions of 3-(Trimethylsilyl)pyridine with its targets.
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The compound’s physicochemical properties such as its boiling point (229 °c), density (0922 g/mL at 25 °C), and refractive index (n20/D 1529) can influence its pharmacokinetic behavior .
Eigenschaften
IUPAC Name |
trimethyl(pyridin-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHQCNRCUBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474571 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17379-37-2 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(Trimethylsilyl)pyridine a valuable reagent in chemical synthesis?
A1: 3-(Trimethylsilyl)pyridine acts as a versatile building block for synthesizing substituted pyridines. [] This is due to the unique reactivity of the trimethylsilyl group, which can be easily transformed into other functional groups. For example, it can undergo protodesilylation to yield the parent pyridine or halodesilylation to introduce halogens at the 3-position. [] This versatility makes it a valuable precursor in organic synthesis, particularly in the construction of complex heterocyclic systems.
Q2: How does 3-(Trimethylsilyl)pyridine behave as a ligand in coordination chemistry?
A2: 3-(Trimethylsilyl)pyridine, along with its derivatives like 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiol, can act as ligands in coordination chemistry, particularly with transition metals like rhenium and molybdenum. [, ] The pyridine nitrogen donates its lone pair of electrons to the metal center, forming a coordinate bond. The steric bulk of the trimethylsilyl group and its position on the pyridine ring can influence the geometry and reactivity of the resulting metal complexes.
Q3: Can you provide examples of metal complexes synthesized using 3-(Trimethylsilyl)pyridine and its derivatives?
A3: Several rhenium thiolate complexes have been synthesized using 3-(Trimethylsilyl)pyridine and its derivatives. [] Some examples include:
- [ReO(C8H12NSiS)3]: This complex features three 3-(Trimethylsilyl)pyridine-2-thiolate ligands coordinated to a rhenium oxo center. []
- [ReO(OH)(C11H20NSi2S)2]: This complex incorporates two 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiolate ligands. []
Q4: What are the analytical techniques used to characterize 3-(Trimethylsilyl)pyridine and its metal complexes?
A4: Various spectroscopic and analytical techniques are employed to characterize 3-(Trimethylsilyl)pyridine and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure and purity of the ligand and complexes. []
- X-ray Crystallography: This technique provides detailed information about the three-dimensional structure and bonding in crystalline metal complexes. []
- Elemental Analysis: This method confirms the elemental composition of the synthesized compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




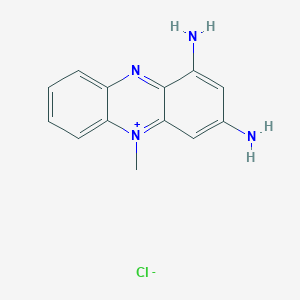
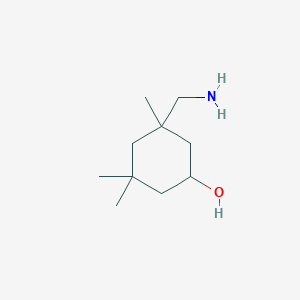

![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
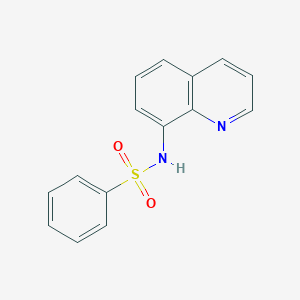
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)


